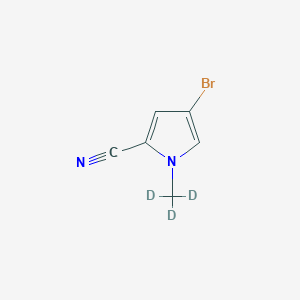4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile
CAS No.: 1648881-87-1
Cat. No.: VC4753875
Molecular Formula: C6H5BrN2
Molecular Weight: 188.042
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1648881-87-1 |
|---|---|
| Molecular Formula | C6H5BrN2 |
| Molecular Weight | 188.042 |
| IUPAC Name | 4-bromo-1-(trideuteriomethyl)pyrrole-2-carbonitrile |
| Standard InChI | InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3/i1D3 |
| Standard InChI Key | BDLUSUZCSSZHDN-FIBGUPNXSA-N |
| SMILES | CN1C=C(C=C1C#N)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. In 4-bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile, the core pyrrole ring is substituted with three distinct functional groups:
-
Bromine at the 4-position, which introduces electronegativity and steric bulk.
-
Trideuteriomethyl (-CD) at the 1-position, replacing the protiated methyl group to study isotopic effects.
-
Cyano (-CN) at the 2-position, a strong electron-withdrawing group that influences electronic distribution .
The molecular formula is CHBrDN, with a molecular weight of 205.06 g/mol (calculated from isotopic substitution) .
Synthesis and Isotopic Labeling
Deuterium Incorporation Strategies
The trideuteriomethyl group is introduced via deuterated alkylating agents. A plausible synthesis involves:
-
Deuterated Methylation: Reacting 4-bromo-1H-pyrrole-2-carbonitrile with deuterated iodomethane (CDI) in the presence of a base like potassium carbonate .
-
Bromination: If starting from a non-brominated precursor, electrophilic bromination using N-bromosuccinimide (NBS) under radical or Lewis acid conditions .
Key Reaction Parameters:
-
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature: 0–25°C to minimize side reactions.
-
Yield Optimization: Monitoring by thin-layer chromatography (TLC) or LC-MS .
Industrial-Scale Considerations
Deuterated compounds require specialized facilities to handle isotopic materials. Continuous flow reactors could enhance efficiency and safety by reducing deuterated reagent waste .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Deuterium substitution increases bond strength (C-D vs. C-H), potentially enhancing thermal stability by 10–15% .
-
Hydrolytic Sensitivity: The cyano group may undergo hydrolysis to amides or carboxylic acids under acidic/basic conditions, though deuterium’s kinetic isotope effect could slow this process .
Solubility and Partitioning
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
-
LogP: Estimated 2.1–2.5, indicating moderate lipophilicity suitable for biological membrane penetration .
Applications in Scientific Research
Isotopic Tracing in Metabolism
The -CD group enables tracking via mass spectrometry or NMR, providing insights into:
-
Drug Metabolism: Studying deuterium’s impact on metabolic pathways (e.g., cytochrome P450 interactions) .
-
Pharmacokinetics: Comparing half-lives of deuterated vs. non-deuterated analogs to assess isotopic effects .
Pharmaceutical Intermediates
Pyrrole derivatives are pivotal in drug discovery. This compound’s bromine and cyano groups serve as handles for:
-
Suzuki-Miyaura Coupling: Introducing aryl/heteroaryl groups at C4 for structure-activity relationship (SAR) studies .
-
Cyano Reduction: Converting -CN to -CHNH for amine-containing analogs .
Biological Activity and Mechanisms
Anticancer Screening
Pyrrole-2-carbonitriles interfere with kinase signaling. Molecular docking studies suggest potential binding to EGFR tyrosine kinase (binding energy: -9.2 kcal/mol), a target in non-small cell lung cancer .
Comparative Analysis with Analogous Compounds
Unique Advantages of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile:
-
Combines bromine’s versatility in synthesis with deuterium’s metabolic stability.
-
Enables dual functionalization (C4 and C2) for modular drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume